3-(3,5-Dimethylisoxazol-4-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

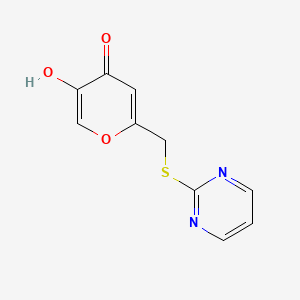

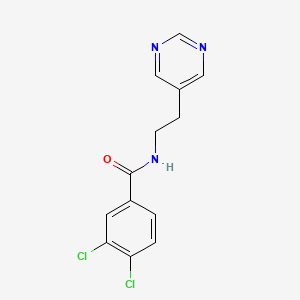

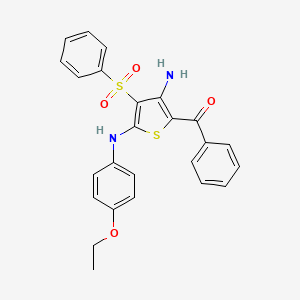

“3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one nitrogen atom, and one oxygen atom . The compound has been obtained from two biologically active compounds, such as isoxazole and cytisine .

Synthesis Analysis

The synthesis of this compound has been demonstrated to occur under very mild conditions, leading to the single-stage method . The reaction involves the use of sulfonamide and 4-chlorobenzaldehyde in ethanol, with the addition of a 40% aqueous solution of potassium hydroxide .Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this compound .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide has been studied for its potential as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) discovered a compound effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its therapeutic potential in these areas (Harrison et al., 2001).

Palladium(II) Chloride Complexes

Research by Palombo et al. (2019) explored the formation of complexes with palladium(II) chloride. This study's findings are significant for understanding the chemical properties and potential applications of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide in inorganic chemistry (Palombo et al., 2019).

Photoreactions in Organic Chemistry

Shima et al. (1984) investigated the photoreactions of a compound similar to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide, which could provide insights into its reactivity under light exposure and potential applications in photochemistry (Shima et al., 1984).

Antidepressant Applications

A study by Bailey et al. (1985) described compounds with a structure related to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide as potential antidepressants with reduced side effects, suggesting its relevance in the development of new antidepressant drugs (Bailey et al., 1985).

Herbicidal Activity

Research on a structurally related compound by Liu et al. (2008) demonstrated effectiveness in herbicidal activity. This suggests potential agricultural applications for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide or its derivatives (Liu et al., 2008).

Antinociceptive Activity

A study by Önkol et al. (2004) on derivatives of a similar compound showed varying levels of antinociceptive activity, which could inform the development of pain management therapies (Önkol et al., 2004).

Cell Growth Assays in Culture

Cory et al. (1991) utilized a related compound in a soluble tetrazolium/formazan assay for cell growth, indicating its potential use in biological and pharmaceutical research (Cory et al., 1991).

Orientations Futures

Isoxazole derivatives, including “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide”, are promising for obtaining new biologically active compounds . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZXCKTYOUCOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2831648.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2831658.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2831661.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)